molecular formula C13H10N2O3 B5509719 2-(2-furyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole

2-(2-furyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole

Cat. No. B5509719
M. Wt: 242.23 g/mol
InChI Key: HAWBKDLFOZDXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "2-(2-furyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole" is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in material science. The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is a critical feature contributing to the compound's properties and reactivity.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including those with furyl and methoxyphenyl substituents, involves cyclization reactions under various conditions. For example, the synthesis of similar compounds has been achieved through cyclization of furancarboxylic acid and aroyl hydrazines in the presence of phosphorus oxychloride under microwave irradiation, offering high yield and simplified work-up procedures (Li Zheng, 2004).

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

  • A study on the synthesis of furan compounds demonstrated that 5-[2-(5-Nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles exhibited strong antibacterial activities against Staphylococcus aureus, highlighting the potential of oxadiazole compounds in antibacterial applications (Hirao, Kato, & Hirota, 1971).
  • Another research on the synthesis and biological evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles revealed potent inhibitory activity against various Gram-positive and Gram-negative bacteria, suggesting the usefulness of these compounds in treating bacterial infections (Reddy et al., 2013).
  • Oxadiazole mannich bases were synthesized and evaluated for antimycobacterial activity against M. tuberculosis, with some compounds showing promising activity, indicating their potential in tuberculosis treatment (Ali & Shaharyar, 2007).

Corrosion Inhibition

  • The corrosion inhibition properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole for mild steel in sulfuric acid medium were explored, showing high efficiency as a corrosion inhibitor due to its adsorption on the metal surface. This suggests the compound's utility in protecting metals from corrosion (Bouklah et al., 2006).

properties

IUPAC Name

2-(furan-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-16-10-6-3-2-5-9(10)12-14-15-13(18-12)11-7-4-8-17-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWBKDLFOZDXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole

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